molecular formula C8H16ClN3O B1522202 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride CAS No. 1209997-87-4

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride

Cat. No.: B1522202
CAS No.: 1209997-87-4
M. Wt: 205.68 g/mol
InChI Key: RVOLKBXECDQCER-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C8H16ClN3O and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its imidazolidinone core, which is linked to a piperidine moiety. This structural configuration is crucial for its interaction with biological targets. The molecular formula is C8H13ClN2OC_8H_{13}ClN_2O, with a molecular weight of approximately 188.66 g/mol.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can lead to downstream effects on metabolic pathways.
  • Receptor Modulation : It interacts with multiple receptor types, including dopamine and serotonin receptors, suggesting a role in neuropharmacology.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects, as summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
Melanoma (UACC-62)1.85Induction of apoptosis and cell cycle arrest
Breast Cancer (MCF-7)2.10Inhibition of tubulin polymerization
Lung Cancer (A549)3.50Modulation of cell signaling pathways

These findings indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.

Neuropharmacological Activity

The compound's interaction with neurotransmitter systems has been explored, particularly in relation to schizophrenia treatment. It has been identified as a multi-target ligand for dopamine and serotonin receptors, which are crucial for mood regulation and psychotic disorders.

Case Studies

  • Study on Melanoma Cells : A study conducted on melanoma cell lines showed that this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations (IC50 = 1.85 µM). The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Neuropharmacological Evaluation : In a pharmacological study assessing its effects on dopamine receptors, the compound exhibited affinity comparable to established antipsychotics, suggesting its potential use in treating schizophrenia .

Properties

IUPAC Name

1-piperidin-3-ylimidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c12-8-10-4-5-11(8)7-2-1-3-9-6-7;/h7,9H,1-6H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLKBXECDQCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.